2-(2-Aminophenyl)ethanol;hydrochloride
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Overview
Description
2-(2-Aminophenyl)ethanol;hydrochloride is an organic compound with the molecular formula C8H13ClN2O. It is a hydrochloride salt form of 2-(2-aminophenyl)ethanol, which is a derivative of aniline. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)ethanol;hydrochloride typically involves the reaction of 2-aminophenyl ketoximes with hydroxylamine hydrochloride and sodium hydroxide. The reaction is carried out in a mixture of distilled water and ethanol, followed by extraction with ethyl acetate and purification through crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated systems for extraction and purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)ethanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-(2-Aminophenyl)ethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a reducing agent and can donate electrons to various substrates, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired products .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: An isomer with similar chemical properties but different reactivity due to the position of the amino group.
4-Aminophenol: Another isomer with distinct reactivity and applications.
2-Aminoacetophenone: A related compound used in similar synthetic applications.
Uniqueness
2-(2-Aminophenyl)ethanol;hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base form.
Properties
IUPAC Name |
2-(2-aminophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-8-4-2-1-3-7(8)5-6-10;/h1-4,10H,5-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGZTAPGOZQZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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